molecular formula C19H16BrN3O2 B14874681 N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14874681
M. Wt: 398.3 g/mol
InChI Key: SYVQLCCWXVQIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a benzyl group, a bromophenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

N-benzyl-2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H16BrN3O2/c20-16-8-4-7-15(11-16)17-9-10-19(25)23(22-17)13-18(24)21-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,24)

InChI Key

SYVQLCCWXVQIDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.